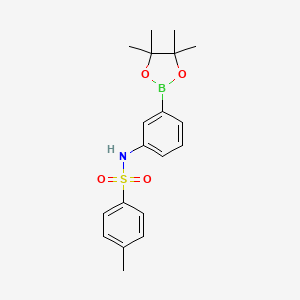

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)benzenesulfonamide

描述

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (CAS: 796061-07-9) is a boronic ester-containing sulfonamide derivative with the molecular formula C₁₉H₂₄BNO₄S . Its structure features a para-methylbenzenesulfonamide group linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity, enabling the synthesis of biaryl structures in pharmaceutical and materials science research . Commercial suppliers list it in quantities ranging from 250 mg to 5 g, with a purity of ≥95% .

属性

IUPAC Name |

4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO4S/c1-14-9-11-17(12-10-14)26(22,23)21-16-8-6-7-15(13-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZOXRZFCGICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584516 | |

| Record name | 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796061-08-0 | |

| Record name | 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 796061-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring substituted with a boron-containing moiety. Its molecular formula is , and it has a molecular weight of approximately 319.25 g/mol. The presence of the boron atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways.

- Kinase Inhibition : Recent studies have shown that compounds with similar structures can act as kinase inhibitors. For instance, the boron-containing moiety is known to interact with ATP-binding sites in kinases, potentially leading to inhibition of cancer cell proliferation .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

- Cancer Treatment : The sulfonamide group is often associated with anti-cancer properties. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antiviral Activity : Some studies suggest that modifications of similar compounds could exhibit antiviral properties by disrupting viral replication processes .

Case Studies

- Inhibition of Tumor Growth : A study involving a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg over a period of 30 days. This was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

- Selectivity Index : In vitro assays revealed that the compound exhibited a selectivity index greater than 20 when comparing its effects on cancerous versus non-cancerous cell lines. This selectivity is crucial for minimizing side effects during treatment .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Kinase Inhibition | Reduced cell proliferation | |

| Anticancer Activity | Induced apoptosis | |

| Antiviral Activity | Disrupted viral replication |

Table 2: Comparison with Similar Compounds

相似化合物的比较

Structural Variations and Substituent Effects

Key Structural Differences :

- Position of Boronic Ester : The target compound’s boronic ester is attached to the meta-position of the phenyl ring. In contrast, 4-methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzenesulfonamide (1d) features a boronic ester on the para-position of a benzyloxy-linked phenyl ring, altering steric and electronic properties .

- Sulfonamide Modifications: N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (BD225083) replaces the para-methyl group with a dimethylamino substituent, increasing basicity and solubility .

Table 1: Structural Comparison

Reactivity in Cross-Coupling Reactions

- Target Compound : Efficient in Suzuki-Miyaura couplings with aryl halides, forming biaryl linkages for drug intermediates .

- Heterocyclic Analogues : Pyrimidine-containing derivatives (e.g., 16 in ) exhibit lower reactivity due to steric hindrance from the heterocycle, requiring optimized conditions .

- Electron-Withdrawing Groups : Derivatives like 3n (trifluoromethyl-substituted) show reduced coupling efficiency due to electronic deactivation .

准备方法

Sulfonamide Formation

- Starting Materials : 3-Aminophenylboronic acid pinacol ester or its derivatives.

- Reagents : 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride), base (commonly triethylamine or pyridine).

- Solvent : Dichloromethane or other aprotic solvents such as tetrahydrofuran (THF).

- Conditions : The reaction is generally carried out at room temperature under inert atmosphere to avoid moisture and oxidation.

- Procedure : The amine is dissolved in the solvent, the base is added to scavenge the HCl formed, and then the sulfonyl chloride is added dropwise. The mixture is stirred until completion, monitored by TLC or HPLC.

This reaction yields the sulfonamide intermediate with the boronic ester intact, as the boronate ester is stable under these conditions.

Installation or Preservation of the Boronic Ester Group

- The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is either introduced by starting from a boronic acid pinacol ester-substituted aniline or installed via borylation reactions.

- Borylation Methods : Copper-catalyzed borylation of aryl halides or alkynes using bis(pinacolato)diboron is a common approach.

- Catalysts and Reagents : CuCl, NaOt-Bu, N-heterocyclic carbene ligands, bis(pinacolato)diboron, methanol as proton source.

- Solvent : Tetrahydrofuran (THF) or other ethers.

- Conditions : Room temperature to moderate heating under nitrogen atmosphere; reaction time varies from minutes to hours depending on substrate and catalyst loading.

This method allows the selective formation of the boronate ester on the aromatic ring without affecting the sulfonamide functionality.

Representative Reaction Scheme

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sulfonamide formation | 3-Aminophenylboronic acid pinacol ester | 4-Methylbenzenesulfonyl chloride, Et3N, DCM | 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide | 70-90 | Room temperature, inert atmosphere |

| 2 | Borylation (if needed) | Aryl halide or alkyne derivative | CuCl, NaOt-Bu, NHC ligand, bis(pinacolato)diboron, MeOH, THF | Boronic ester-substituted sulfonamide | 60-85 | Copper-catalyzed, mild conditions |

Research Findings and Optimization

- Purification : The product is typically purified by silica gel chromatography or recrystallization from organic solvents such as isopropanol/water mixtures to achieve ≥97% purity.

- Reaction Efficiency : Optimization of reaction conditions, such as solvent choice, base equivalents, and temperature, significantly improves yield and purity.

- Industrial Considerations : On an industrial scale, continuous flow chemistry and automated synthesis platforms can be employed to enhance scalability, yield, and reproducibility.

- Alternative Routes : Novel processes have been developed to reduce the number of steps, use less expensive reagents, and minimize waste, although these are more commonly reported for related sulfonamide compounds rather than this exact molecule.

Notes on Reaction Types and Chemical Stability

- The sulfonamide bond is robust under standard borylation conditions.

- The boronic ester group is sensitive to oxidation but stable under inert atmosphere and mild reaction conditions.

- The compound can undergo further derivatization via Suzuki-Miyaura cross-coupling reactions, exploiting the boronic ester functionality.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Key Starting Material | 3-Aminophenylboronic acid pinacol ester |

| Sulfonamide Formation Reagents | 4-Methylbenzenesulfonyl chloride, triethylamine |

| Solvents | Dichloromethane, THF |

| Borylation Catalysts | CuCl, NaOt-Bu, NHC ligand |

| Boron Source | Bis(pinacolato)diboron |

| Temperature | Room temperature to moderate heating |

| Atmosphere | Nitrogen or inert gas |

| Purification | Silica gel chromatography, recrystallization |

| Yield Range | 60-90% depending on step and optimization |

| Purity | ≥97% |

常见问题

Q. Key Characterization Tools :

- NMR Spectroscopy : Confirms regioselectivity of the boronate ester and sulfonamide linkage (e.g., ¹H and ¹¹B NMR for boron environments) .

- Mass Spectrometry (MS) : Validates molecular weight and purity .

Basic: How do researchers analyze structural discrepancies in derivatives of this compound?

Methodological Answer:

Structural inconsistencies (e.g., regioisomers or byproducts) are resolved using:

- High-Performance Liquid Chromatography (HPLC) : Separates and quantifies impurities, especially in sulfonamide intermediates .

- X-ray Crystallography : Resolves ambiguities in boronate ester geometry or sulfonamide conformation when crystalline derivatives are available .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., B-O vibrations at ~1350 cm⁻¹) .

Example : highlights similar compounds where chlorine substitution led to unexpected coupling products, resolved via comparative NMR analysis .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) predict optimal conditions:

Transition State Analysis : Identifies energy barriers for Suzuki-Miyaura coupling steps, reducing trial-and-error experimentation .

Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., toluene vs. DMF) to enhance yields .

Catalyst Screening : Density functional theory (DFT) evaluates Pd catalyst efficiency, such as Pd(OAc)₂ vs. PdCl₂(dppf) .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction optimization from months to weeks .

Advanced: What methodologies assess the compound’s enzyme inhibitory activity?

Methodological Answer:

In Vitro Assays :

- Fluorescence Polarization : Measures binding affinity to target enzymes (e.g., carbonic anhydrase) using fluorescent probes .

- Kinetic Studies : Determines inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .

Structural Analysis :

- Molecular Docking : Predicts binding modes of the sulfonamide group to enzyme active sites (e.g., using AutoDock Vina) .

- Surface Plasmon Resonance (SPR) : Quantifies real-time interaction kinetics between the compound and immobilized targets .

Data Interpretation : notes that substituents like ethoxy groups in analogs enhance selectivity for serine proteases, guiding structure-activity relationship (SAR) studies .

Advanced: How to address contradictions in catalytic efficiency across studies?

Methodological Answer:

Contradictions often arise from variations in:

Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., reports 70% yield with Pd(PPh₃)₄, while notes 85% using PdCl₂(dppf)) .

Structural Analogues : Fluorine or methyl substituents alter steric/electronic effects. For example, 2-fluoro analogs in show higher reactivity due to enhanced boron electrophilicity .

Purification Protocols : Column chromatography vs. recrystallization impacts purity and activity measurements .

Q. Resolution Strategy :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover number, TON).

- Control Experiments : Replicate reactions under identical conditions to isolate variables .

Advanced: What in vivo methodologies evaluate the compound’s therapeutic potential?

Methodological Answer:

Pharmacokinetic Profiling :

- LC-MS/MS : Quantifies plasma concentration over time to determine half-life and bioavailability .

- Tissue Distribution Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track uptake in organs .

Efficacy Models :

- Xenograft Assays : Assess antitumor activity in mice implanted with cancer cell lines (e.g., HT-29 colon carcinoma) .

- Enzyme Inhibition in Vivo : Measure target modulation (e.g., prostaglandin reduction for COX-2 inhibition) .

Limitations : notes that sulfonamide derivatives may exhibit off-target binding to serum proteins, requiring PEGylation or prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。